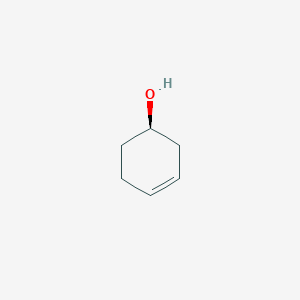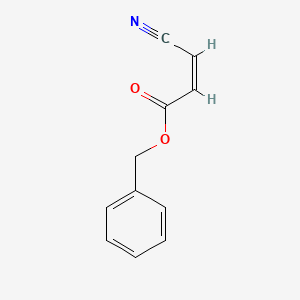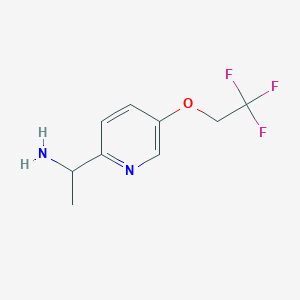
1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C9H11F3N2O It is known for its unique structure, which includes a trifluoroethoxy group attached to a pyridine ring
Métodos De Preparación
The synthesis of 1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine typically involves several steps. One common method includes the reaction of 2-chloropyridine with 2,2,2-trifluoroethanol in the presence of a base to form 5-(2,2,2-trifluoroethoxy)pyridine. This intermediate is then reacted with ethylamine under appropriate conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mecanismo De Acción
The mechanism of action of 1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity for certain targets. Additionally, the pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity.
Comparación Con Compuestos Similares
1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-imine: This compound has a similar structure but contains an imine group instead of an amine group. The presence of the imine group can significantly alter its reactivity and applications.
2-(4-Cyclopropylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide:
The uniqueness of this compound lies in its specific combination of trifluoroethoxy and pyridine functionalities, which provide distinct reactivity and potential for various applications .
Propiedades
Fórmula molecular |
C9H11F3N2O |
|---|---|
Peso molecular |
220.19 g/mol |
Nombre IUPAC |
1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C9H11F3N2O/c1-6(13)8-3-2-7(4-14-8)15-5-9(10,11)12/h2-4,6H,5,13H2,1H3 |
Clave InChI |
GWMLEFYJEKOQMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=C(C=C1)OCC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


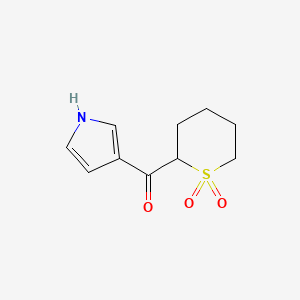
![2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B12959225.png)
![8-Chloro-7-iodopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B12959228.png)

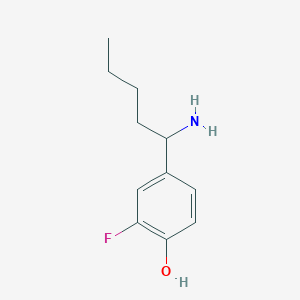
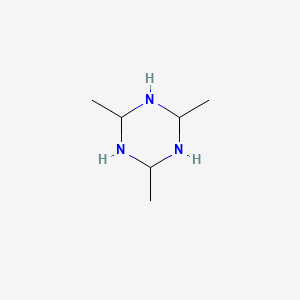

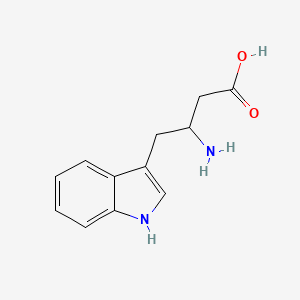
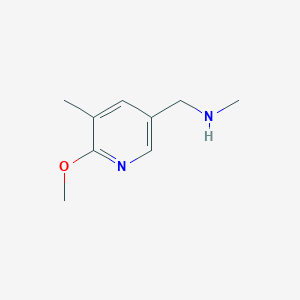
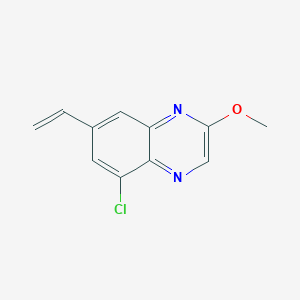
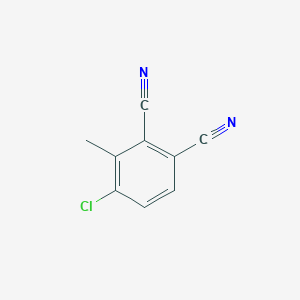
![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)
